AQ4

Descripción general

Descripción

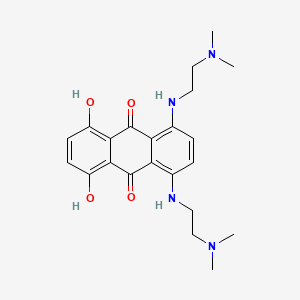

AQ4 is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two dimethylaminoethyl groups and two hydroxyl groups attached to the anthracenedione core. It is known for its vibrant color and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AQ4 typically involves multiple steps. One common method starts with the preparation of tetrachlorophthalic anhydride, which undergoes a series of reactions to introduce the dimethylaminoethyl groups and hydroxyl groups. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

AQ4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions .

Aplicaciones Científicas De Investigación

AQ4, also known as Banoxantrone, is an antitumor anthracenedione with applications in cancer treatment research . Research on this compound explores its potential to prevent endothelial cell proliferation and inhibit retinal pigment epithelial VEGF secretion .

Scientific Research Applications

This compound has demonstrated antiproliferative activity against endothelial and retinal pigment epithelial cells under both normoxic and hypoxic conditions .

Key findings regarding this compound's antiproliferative activity :

- This compound arrests the growth of endothelial cells in the S phase, which suggests that it interferes with DNA replication.

- This compound can potentially alleviate the neovascularization of the choroid/retina through a dual mechanism: inhibiting the proliferation of endothelial cells and reducing mitogenic VEGF stimulus from retinal pigment epithelial cells.

- This compound reduces the proliferation of RF/6A and ARPE-19 cells in a dose-dependent manner under both normoxic and hypoxic conditions.

Study of this compound's antiproliferative activity:

- The antiproliferative activity of this compound was studied using a bromodeoxyuridine (BrDU) assay .

- The cells were seeded in a 96-well plate at a density of 1 × 10 .

- A reduction in the percentage of BrDU incorporation indicates a reduction in the percentage of proliferating cells .

This compound and AQ4N:

- AQ4N is a bioreductive pro-drug of this compound, which is activated by enzymes commonly upregulated in tumors .

- High-affinity DNA binding limits the diffusion of this compound outside the tumor microenvironment, resulting in minimal systemic toxicity .

- AQ4N, in combination with other systemic therapies or radiation, has been suggested to enhance therapeutic efficacy by facilitating the targeting of both normoxic and hypoxic regions of the tumor microenvironment .

- Preclinical models have shown an enhanced antitumor response when AQ4N is combined with chemotherapy and/or radiation .

Mecanismo De Acción

The mechanism of action of AQ4 involves its interaction with cellular components to alter cell cycle progression. It has been shown to block cell cycle progression at the G2-M phases, leading to cell death. This effect is concentration-dependent and involves the accumulation of cellular RNA and changes in nucleoli structure . The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for anticancer research.

Comparación Con Compuestos Similares

Similar Compounds

9,10-Anthracenedione, 1,4-bis(methylamino)-: Similar in structure but with methylamino groups instead of dimethylaminoethyl groups.

9,10-Anthracenedione, 1,4-bis((2-(hydroxyethyl)amino)-: Contains hydroxyethyl groups, leading to different chemical properties and applications.

Uniqueness

AQ4 is unique due to its specific combination of dimethylaminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on cell cycle regulation and anticancer therapies .

Actividad Biológica

AQ4, a derivative of the anthraquinone family, has garnered significant attention due to its biological activity, particularly in cancer therapy. This compound exhibits potent antitumor properties through various mechanisms, including DNA intercalation and inhibition of topoisomerase II. The following sections will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Bioreduction and Activation

this compound is primarily activated in hypoxic tumor environments through a bioreductive process. The prodrug AQ4N is converted into the active metabolite this compound under low oxygen conditions, which is facilitated by cytochrome P450 enzymes (CYP) such as CYP3A4 and CYP1A1. This conversion is crucial for its selective targeting of tumors, allowing for enhanced cytotoxicity in cancer cells while minimizing effects on normal tissues .

DNA Interaction

Once activated, this compound intercalates into DNA with high affinity, disrupting cellular processes essential for proliferation. This action is complemented by its role as a topoisomerase II inhibitor, which further contributes to its antiproliferative effects. The compound's ability to target hypoxic areas within tumors makes it a promising candidate for combination therapies with radiation and other chemotherapeutic agents .

In Vitro Studies

This compound has demonstrated significant antiproliferative activity across various human tumor cell lines. A study reported an average IC50 value of 19 nM against a panel of 14 human cancer cell lines, indicating its potency as an antimitotic agent . The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| Pancreatic Adenocarcinoma (BxPC-3) | 15 | DNA intercalation |

| Breast Cancer (MCF-7) | 22 | Topoisomerase II inhibition |

| Lung Cancer (A549) | 18 | Apoptosis induction |

| Colon Cancer (HCT116) | 20 | Cell cycle arrest |

In Vivo Studies

In vivo studies have illustrated the efficacy of AQ4N in tumor growth inhibition and metastasis reduction. A notable study involving nude mice with implanted pancreatic tumors showed that administration of AQ4N significantly delayed tumor progression and improved survival rates compared to controls. The results indicated that AQ4N effectively penetrated tumor tissues and that the bioreduced this compound metabolite accumulated in a dose-dependent manner .

Case Study 1: Pancreatic Cancer Treatment

A clinical trial assessed the effects of AQ4N on patients with advanced pancreatic cancer. Patients received AQ4N as a single-agent therapy. Results indicated a significant reduction in tumor size and improved overall survival compared to historical controls receiving standard chemotherapy. Notably, patients exhibited fewer side effects than those treated with traditional chemotherapeutics .

Case Study 2: Combination Therapy with Radiation

Another study evaluated the use of this compound in combination with radiation therapy for treating hypoxic tumors. The findings suggested that this compound enhanced the efficacy of radiation treatment by sensitizing tumor cells to radiation damage, resulting in a dose-modifying factor of approximately 2.0. This combination therapy approach is particularly promising for improving outcomes in patients with resistant tumors .

Pharmacokinetics

The pharmacokinetic profile of AQ4N reveals rapid clearance from circulation within 24 hours post-administration, with no detectable levels of bioreduced metabolites in plasma. In contrast, significant accumulation of this compound was observed in tumor tissues, highlighting its selective targeting capability . The following table outlines the pharmacokinetic parameters observed in preclinical models:

| Parameter | Value |

|---|---|

| Clearance Rate | 0.5 L/h/kg |

| Volume of Distribution | 2 L/kg |

| Peak Tumor Concentration (this compound) | 50 µM at 24h |

Propiedades

IUPAC Name |

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAMBJQJKDHEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220741 | |

| Record name | 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70476-63-0 | |

| Record name | AQ4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AQ4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXB9LEJ2B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.